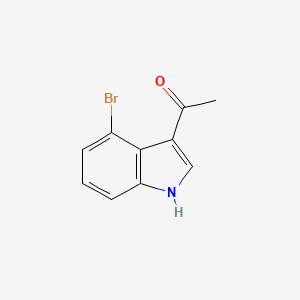

1-(4-bromo-1H-indol-3-yl)ethanone

Description

1-(4-Bromo-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and features a bromine atom at the 4-position and an ethanone group at the 3-position of the indole ring . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

1-(4-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZUUSYLBPQSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444413 | |

| Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195874-03-4 | |

| Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-bromo-1H-indol-3-yl)ethanone typically involves the bromination of indole derivatives followed by acetylation. One common method involves the bromination of 3-acetylindole using bromine in acetic acid to yield this compound . The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar bromination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

1-(4-bromo-1H-indol-3-yl)ethanone has the molecular formula and features a bromine atom on the indole ring. This unique structure contributes to its potential biological activities and reactivity in synthetic chemistry.

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural similarity to other biologically active indole derivatives suggests it may exhibit:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology research .

- Antimicrobial Properties : Research has demonstrated that indole derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, this compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli .

Biological Studies

The compound is also studied for its interactions with biological systems:

- Mechanism of Action : The indole structure allows for interactions with various receptors and enzymes, potentially modulating their activities. The bromine substituent may influence binding affinity, enhancing the compound's pharmacological properties .

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, suggesting it could inhibit pro-inflammatory cytokines, providing therapeutic benefits for inflammatory diseases .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for creating more complex indole derivatives. These derivatives are valuable in pharmaceutical development and agrochemicals .

Production of Dyes and Pigments

The compound's unique chemical properties make it suitable for use in the production of dyes and pigments, contributing to various industrial applications beyond pharmaceuticals .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| This compound | E. coli | 20 µg/mL |

| This compound | C. albicans | 10 µg/mL |

Case Study 2: Anti-inflammatory Mechanism Investigation

Research into the anti-inflammatory effects of this compound revealed that it could potentially inhibit key enzymes involved in inflammatory pathways, suggesting a mechanism that warrants further exploration for therapeutic applications in conditions like arthritis .

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-indol-3-yl)ethanone is largely dependent on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors, modulating their activity. For example, indole-based compounds can inhibit certain kinases or act as agonists/antagonists at specific receptors. The molecular targets and pathways involved vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Bromo-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:

1-(4-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and biological activity.

1-(4-Chloro-1H-indol-3-yl)ethanone: Contains a chlorine atom, which can affect its electronic properties and reactivity compared to the bromine derivative.

1-(4-Fluoro-1H-indol-3-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties.

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a valuable intermediate in the synthesis of various biologically active compounds.

Biological Activity

1-(4-bromo-1H-indol-3-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves the bromination of indole derivatives followed by acetylation. For instance, a common synthetic route includes:

- Bromination : The indole compound is treated with bromine to introduce the bromine atom at the 4-position.

- Acetylation : The brominated indole is then reacted with acetic anhydride to form this compound.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit anticancer properties. A study involving molecular docking simulations demonstrated that this compound interacts effectively with various cancer-related proteins, suggesting potential as an anticancer agent. The binding affinity to target proteins was calculated using Autodock software, revealing promising results with binding energies around -7.0 kcal/mol, indicating strong interactions with proteins involved in tumor growth and proliferation .

Anti-inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory effects. In vivo studies have shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This compound has been evaluated alongside known anti-inflammatory drugs, showing comparable efficacy .

Study on Antibacterial Activity

In a comparative study assessing the antibacterial properties of various indole derivatives, this compound displayed moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth microdilution methods, yielding MIC values ranging from 62.5 to 125 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 62.5 - 125 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 0.5 | Staphylococcus aureus |

Molecular Docking Studies

Molecular docking studies provided insights into the interaction mechanisms of this compound with bacterial enzymes. The docking analysis revealed hydrogen bonding interactions with key amino acids involved in enzymatic activity, which may explain its antibacterial effects .

Q & A

Q. Advanced

- Cross-validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.

- Database referencing : Compare experimental IR/NMR data with NIST Chemistry WebBook entries for analogous compounds .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify splitting patterns in complex spectra .

What are the key physicochemical properties of this compound, and how are they determined?

Q. Basic

- Polar Surface Area (PSA) : ~45.5 Ų (calculated), influencing solubility and membrane permeability .

- logP : ~2.1 (estimated via XlogP3), indicating moderate lipophilicity .

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.

How does the bromine substituent influence the reactivity of the indole ring in nucleophilic substitution reactions?

Advanced

Bromine's electron-withdrawing effect activates the indole C-2 and C-5 positions for electrophilic substitution. In SNAr reactions, deprotonation at C-3 enhances nucleophilic attack at C-4. For cross-coupling (e.g., Suzuki), bromine serves as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation .

What safety precautions are recommended when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : In airtight containers under refrigeration (2–8°C) .

What are the challenges in crystallizing brominated indole derivatives for X-ray analysis, and how can SHELX software aid in structure determination?

Advanced

Brominated indoles often form twinned crystals due to halogen-heavy atom effects. Slow evaporation from DMSO/ethanol mixtures improves crystal quality. SHELXL refines structures using high-resolution data, addressing disorder via restraints and anisotropic displacement parameters. The program's robustness in handling heavy atoms makes it ideal for bromine-containing systems .

How can researchers design experiments to evaluate the biological activity of this compound, and what assays are suitable?

Q. Advanced

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or anticancer potential via MTT assays.

- Targeted studies : Use fluorescence polarization to measure binding to serotonin receptors, leveraging indole's structural similarity to tryptamine derivatives .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

What are the best practices for optimizing reaction yields in the synthesis of halogenated indole ethanones?

Q. Advanced

- Catalyst screening : Compare AlCl₃, FeCl₃, and ionic liquids for Friedel-Crafts efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation but may require higher temperatures.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.